2-[2-(4-fluorophenyl)vinyl]-4-quinolinol
Description
2-[2-(4-Fluorophenyl)vinyl]-4-quinolinol is a quinoline derivative featuring a 4-fluorophenyl-substituted vinyl group at position 2 and a hydroxyl group at position 2. Quinoline derivatives are widely studied for their electronic properties, biological activities, and applications in materials science. The fluorophenyl substituent introduces electron-withdrawing effects, influencing the compound's UV-vis absorption and reactivity.
Properties
IUPAC Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO/c18-13-8-5-12(6-9-13)7-10-14-11-17(20)15-3-1-2-4-16(15)19-14/h1-11H,(H,19,20)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRCTKGAMQNLME-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)/C=C/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Properties
Key Structural Analogs:
4-Methoxyquinoline derivatives (e.g., 6d, 6f, 6i, 6k) Substituents: 2-(4-Methoxyphenyl) or 2-(4-chlorophenyl) groups combined with styryl substituents. UV-vis Absorption:
- 6d (4-methoxyphenyl + 4-fluorophenyl vinyl): λmax ~340 nm, highest absorption intensity due to synergistic electron-donating (methoxy) and withdrawing (fluoro) effects .
- 6f (4-chlorophenyl + 4-methoxyvinyl): λmax ~340 nm, lower intensity than 6d due to weaker electron-donating effects of chloro compared to methoxy .
- 6a–c (4-fluorophenyl vinyl): Reduced absorption intensity compared to chloro analogs, highlighting fluorine’s weaker electron affinity .
2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one () Structure: Saturated dihydroquinolinone ring with a 4-chlorophenyl group. Electronic Effects: Chlorine’s strong electron-withdrawing nature enhances hydrogen bonding (N–H⋯O) and C–H⋯π interactions in crystal packing .
2-Cyclopropyl-4-(4-fluorophenyl)quinoline derivatives () Structure: Cyclopropyl and fluorophenyl substituents on quinoline. Crystallography: Planar molecular geometry with intermolecular O–H⋯N and C–H⋯O bonds, critical for stability .
Data Table 1: Substituent Effects on UV-vis Absorption
Physicochemical Properties
- Solubility: Fluorophenyl groups reduce polarity, decreasing solubility in polar solvents compared to methoxy or hydroxyl-substituted analogs (e.g., 4-hydroxyquinolinols in ) .
- Thermal Stability: Ionic liquid-mediated synthesis (e.g., ) improves thermal stability for dihydroquinolinones, whereas vinyl-substituted quinolines (e.g., target compound) may exhibit lower stability due to unsaturated bonds .
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